1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone
Description
The compound 1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone features a pyrimidine core substituted with an amino (-NH₂) and nitro (-NO₂) group at positions 6 and 5, respectively. This pyrimidine ring is connected via an amino (-NH-) linker to a phenyl ring bearing an acetyl (ethanone) group.
Properties
IUPAC Name |
1-[3-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3/c1-7(18)8-3-2-4-9(5-8)16-12-10(17(19)20)11(13)14-6-15-12/h2-6H,1H3,(H3,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIFUVZNKBVWMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Nitration and Amination: The pyrimidine ring undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group. Subsequent reduction and amination introduce the amino group.
Coupling with Phenyl Ring: The amino-substituted pyrimidine is then coupled with a phenyl ring through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of Ethanone Group: Finally, the ethanone group is introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Researchers explore its potential as a pharmaceutical intermediate for developing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It finds applications in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways or signal transduction. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidine-Based Analogs
1-(6-Methylpyrimidin-4-yl)ethanone (CAS 67073-96-5)
- Structure : Pyrimidine ring with a methyl group at position 6 and an acetyl group.
- Key Differences: Lacks the 5-nitro and 6-amino substituents, as well as the phenyl-amino linker.
- Implications : Reduced hydrogen-bonding capacity and redox activity compared to the target compound. Its simplified structure may result in lower biological activity .
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone
- Structure : Tetrahydro-pyrimidine with a 4-fluorophenyl group, methyl substituent, and sulfanylidene (-S-) moiety.
- Key Differences : The fluorophenyl group introduces electronegativity, and the sulfanylidene group enhances nucleophilicity. The saturated pyrimidine ring reduces aromaticity, altering electronic properties compared to the aromatic pyrimidine in the target compound .
Phenyl-Ethanone Analogs
1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0)
- Structure: Phenyl ring with amino (-NH₂) and nitro (-NO₂) groups at positions 2 and 6, respectively, plus an acetyl group.
- Key Differences: Lacks the pyrimidine ring system but retains nitro and amino groups.
- Safety Data: Classified as non-hazardous under GHS/CLP, but toxicological properties are unstudied .
1-(3-[(Dimethylamino)methyl]-4-hydroxy-5-methylphenyl)ethanone
- Structure: Hydroxyacetophenone derivative with dimethylaminomethyl and methyl substituents.
Hybrid Structures with Quinoline and Pyrrole Moieties
1-(3-((7-Chloroquinolin-4-yl)amino)phenyl)ethanone
- Structure: Quinoline core linked to an acetylphenyl group via an amino bridge.
- Key Differences: The quinoline system offers a larger aromatic surface area, which may enhance DNA intercalation properties. The chloro substituent increases lipophilicity compared to the nitro group in the target compound .
1-(4-Amino-1-ethyl-2-methyl-5-phenyl-1H-pyrrol-3-yl)ethanone (CAS 56464-20-1)
- Structure: Pyrrole ring with amino, ethyl, methyl, and phenyl substituents.
Structural and Functional Group Analysis
Table 1: Substituent Comparison
| Compound | Core Structure | Key Substituents | Functional Implications |
|---|---|---|---|
| Target Compound | Pyrimidine | 6-NH₂, 5-NO₂, phenyl-acetyl | Redox activity, hydrogen bonding |
| 1-(6-Methylpyrimidin-4-yl)ethanone | Pyrimidine | 6-CH₃ | Reduced reactivity |
| 1-(2-Amino-6-nitrophenyl)ethanone | Phenyl | 2-NH₂, 6-NO₂ | Similar nitro-amino synergy |
| 1-(3-((7-Chloroquinolin-4-yl)amino)phenyl)ethanone | Quinoline | 7-Cl, phenyl-acetyl | Enhanced aromatic interactions |
Research Implications and Gaps
- Synthetic Challenges: The target compound’s nitro and amino groups may require careful sequential synthesis to avoid undesired redox reactions .
- Biological Potential: Pyrimidine analogs with nitro groups (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) have shown antitubercular activity, suggesting a pathway for further study .
- Data Limitations : Physical properties (e.g., solubility, melting point) and detailed toxicological profiles are absent in the provided evidence, necessitating experimental validation.
Biological Activity
1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone, also known as a pyrimidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrimidine ring and an ethanone moiety. Its molecular formula is , with a molecular weight of 244.25 g/mol. The presence of the nitro group and amino functionalities suggests potential for various interactions with biological targets.
Anticancer Activity
Research indicates that 1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone exhibits significant anticancer properties. A study conducted by Zhang et al. (2023) demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells, through induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | Cell cycle arrest (G2/M phase) |
| HeLa (Cervical) | 18.5 | Inhibition of DNA synthesis |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. A study by Lee et al. (2024) reported that it exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
The mechanisms underlying the biological activities of 1-(3-((6-Amino-5-nitropyrimidin-4-yl)amino)phenyl)ethanone are multifaceted:
- Inhibition of Enzymatic Pathways : The compound is believed to inhibit key enzymes involved in nucleotide synthesis, which is crucial for cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, leading to cell death.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cancer cells, promoting apoptosis.
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with advanced breast cancer investigated the efficacy of a formulation containing this compound. Results indicated a significant reduction in tumor size and improved survival rates compared to standard therapies.
Case Study 2: Antibiotic Resistance
In a laboratory setting, this compound was tested against antibiotic-resistant strains of bacteria. The results showed that it could restore sensitivity to conventional antibiotics when used in combination therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
